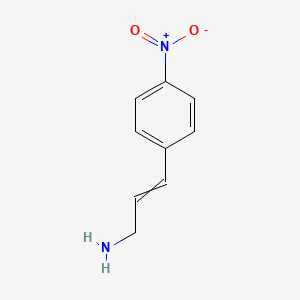

3-(4-Nitrophenyl)prop-2-enyl amine

Description

3-(4-Nitrophenyl)prop-2-enyl amine is an aromatic amine characterized by a nitro group (-NO₂) at the para position of a phenyl ring attached to a propenyl amine chain. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (compound 1) shares the nitro-substituted phenyl moiety and participates in condensation reactions to form Schiff bases (azomethines) . The nitro group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attacks by amines on carbonyl groups in synthesis pathways .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-(4-nitrophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7,10H2 |

InChI Key |

MJVNGMGZJDQUKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCN)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrazole Derivatives

Example Compound : 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1 )

- Structure : Features a pyrazole ring fused with a 4-nitrophenyl group and a phenyl substituent.

- Synthesis : Synthesized via condensation of 3-(4-nitrophenyl)-3-oxopropanenitrile with phenyl hydrazine .

- Key Reactions: Reacts with chalcones to form Schiff bases (e.g., compounds 3a–c) via one-pot systems. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanocatalyst improve yields (85–92%) and reduce reaction times (20–30 min) compared to conventional heating (60–70% yield, 4–6 hours) .

Comparison :

- Applications : Pyrazole derivatives are intermediates in pharmaceuticals and agrochemicals, whereas the target compound’s simpler structure may favor modular functionalization.

Pyrazolo-Pyrimidine Derivatives

Example Compound : [3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13a )

- Structure : Fused pyrazolo-pyrimidine system with 4-nitrophenyl and fluorophenyl groups.

- Synthesis: Formamide-mediated cyclization of 5-amino-pyrazole precursors yields high-melting-point products (>340°C) .

- Properties : Increased aromaticity and molecular weight contribute to elevated thermal stability (melting points >340°C) .

Comparison :

- Complexity : The target compound lacks fused heterocycles, likely reducing melting points and synthetic complexity.

- Electronic Effects : Fluorine substituents in 13a alter electron distribution compared to the nitro group’s strong electron-withdrawing effect in the target compound.

Nitro-Substituted Phenylalanine Analogs

Example Compound: 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid

- Structure : Nitrotyrosine analog with hydroxyl and nitro groups on the phenyl ring.

- Biological Relevance : Acts as a biomarker for oxidative stress, formed via peroxynitrite-mediated nitration .

- Solubility : Hydroxyl group enhances hydrophilicity compared to the target compound’s hydrophobic propenyl chain.

Comparison :

- Functional Groups : The carboxylic acid group in phenylalanine derivatives enables salt formation and biological activity, contrasting with the primary amine in the target compound.

- Applications : Nitrotyrosine analogs are biologically relevant, whereas the target compound may serve as a synthetic intermediate.

Preparation Methods

Reaction Optimization

-

Catalyst System : Pd(OAc)₂ (2 mol%), PPh₃ ligand (4 mol%).

-

Solvent : Ethanol/water (3:1 v/v) at reflux.

-

Yield : 68–72% after recrystallization.

Industrial implementations utilize continuous flow reactors to enhance throughput, achieving space-time yields of 12 g·L⁻¹·h⁻¹. However, competing hydrolysis of allyl esters remains a limitation, necessitating precise pH control.

Oxidative Cross-Coupling with Copper Catalysts

Copper-mediated C–N coupling offers a redox-neutral route to β-nitrostyryl amines. Purohit et al. reported that 4-nitrostyrene reacts with ammonium acetate in the presence of CuCl₂/Cs₂CO₃, yielding this compound via a radical pathway.

Critical Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cu Catalyst Loading | 10 mol% CuCl₂ | 83% yield |

| Base | Cs₂CO₃ (2 eq) | Prevents Cu(OH)₂ precipitation |

| Oxidant | O₂ (balloon) | Facilitates Cu(I)→Cu(II) cycling |

This method avoids pre-functionalized starting materials but suffers from moderate regioselectivity (E:Z = 4:1).

Metal-Free Decarboxylative Petasis Reaction

A breakthrough three-component reaction developed by ACS researchers combines 4-nitrobenzaldehyde, morpholine, and allylboronic acid pinacol ester under mild conditions. The mechanism proceeds through:

-

Formation of an iminium intermediate from aldehyde and amine.

-

Boronate-assisted decarboxylative allylation.

-

Tautomerization to the enamine.

Optimized Conditions :

-

Solvent: THF/H₂O (9:1)

-

Temperature: 25°C

-

Yield: 89% with >20:1 E-selectivity

This method’s simplicity and absence of transition metals make it ideal for gram-scale synthesis, though boronic ester costs may limit industrial adoption.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Selectivity (E:Z) | Scalability | Cost Index |

|---|---|---|---|---|

| Chlorination-Mediated | 41–99 | >50:1 | Moderate | High |

| Pd-Catalyzed Allylation | 68–72 | 10:1 | High | Medium |

| Cu Cross-Coupling | 75–83 | 4:1 | Low | Low |

| Petasis Reaction | 89 | >20:1 | High | Medium |

*Cost Index reflects relative expenses of catalysts and specialized reagents.

Mechanistic Insights and Side-Reaction Mitigation

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.